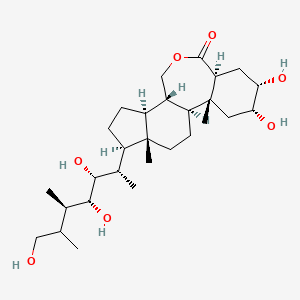
26-Hydroxy-24-epi-brassinolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
26-Hydroxy-24-epi-brassinolide is a brassinosteroid.
Aplicaciones Científicas De Investigación
Enhancement of Plant Growth and Development
Brassinosteroids, including 26-hydroxy-24-epi-brassinolide, are known to stimulate cell division and elongation, leading to improved growth metrics in various crops. For instance, studies have demonstrated that the application of 24-epi-brassinolide can significantly enhance the growth parameters such as leaf area, plant height, and biomass in crops like maize and cotton under optimal conditions .
Stress Tolerance
Brassinosteroids are pivotal in enhancing plant resilience to abiotic stresses such as drought, salinity, and extreme temperatures. Research indicates that this compound can improve the antioxidant enzyme activity in plants subjected to water stress, thus mitigating oxidative damage and maintaining membrane stability .
Table 1: Effects of this compound on Stress Tolerance
| Stress Type | Mechanism of Action | Observed Effects |
|---|---|---|
| Drought | Enhances antioxidant enzyme activity | Increased survival rates |
| Salinity | Modulates ion transport and osmotic balance | Improved growth metrics |
| Cold Stress | Increases cold tolerance via metabolic adjustments | Reduced electrolyte leakage |
Disease Resistance
Brassinosteroids have been shown to enhance the resistance of plants to various pathogens. The application of 24-epi-brassinolide has been associated with increased resistance to fungal infections by enhancing the plant's defense mechanisms . This property could be particularly useful in sustainable agriculture practices.
Cholesterol Control
Recent studies have suggested that brassinosteroids may play a role in managing cholesterol levels in mammals. The administration of 24-epi-brassinolide has been proposed as a potential therapeutic approach for cholesterol control, leveraging its influence on biological membranes .
Viral Infections
There is emerging evidence that brassinosteroids may possess antiviral properties. Specifically, 24-epi-brassinolide has been investigated for its ability to inhibit viral replication, particularly concerning human immunodeficiency virus (HIV) infections . This opens avenues for further research into its use as an adjunct therapy in viral diseases.
Case Study 1: Cold Tolerance in Cotton
A study investigating the effects of varying concentrations of 24-epi-brassinolide on cotton seedlings demonstrated that treatment significantly increased cold tolerance. The optimal concentration identified was 0.2 mg/L, which resulted in lower malondialdehyde content and improved net photosynthesis rates under cold stress conditions .
Case Study 2: Drought Resistance in Maize
Research exploring the combined effects of 24-epi-brassinolide with other compounds like spermine and silicon on maize under drought conditions showed promising results. The triad application led to enhanced growth and improved physiological responses by activating antioxidant systems and reducing lipid peroxidation levels .
Propiedades
Fórmula molecular |
C28H48O7 |
|---|---|
Peso molecular |
496.7 g/mol |
Nombre IUPAC |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-4,5-dihydroxy-2,16-dimethyl-15-[(2S,3R,4R,5R)-3,4,7-trihydroxy-5,6-dimethylheptan-2-yl]-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C28H48O7/c1-14(12-29)15(2)24(32)25(33)16(3)18-6-7-19-17-13-35-26(34)21-10-22(30)23(31)11-28(21,5)20(17)8-9-27(18,19)4/h14-25,29-33H,6-13H2,1-5H3/t14?,15-,16+,17+,18-,19+,20+,21-,22+,23-,24-,25-,27-,28-/m1/s1 |
Clave InChI |
WPKOZIBAIWHRJZ-SMYQFUGUSA-N |
SMILES |
CC(CO)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)CO)O)O |
SMILES canónico |
CC(CO)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















